Sodium 2,3,4-trifluorobenzoate
Overview
Description
Sodium 2,3,4-trifluorobenzoate (TFB) is a salt of trifluorobenzoic acid, a reagent used in organic synthesis and chemical analysis. It is a white, crystalline solid with a melting point of about 134 °C and a boiling point of about 230 °C. TFB has been used in a variety of applications, ranging from drug synthesis to environmental analysis. In recent years, TFB has become increasingly popular in scientific research due to its unique properties, which make it an ideal reagent for a variety of experiments.
Mechanism Of Action
Sodium 2,3,4-trifluorobenzoate is an organic compound that has a unique structure. Its three fluorine atoms are arranged in a trigonal planar geometry, which gives it a high degree of stability. This stability makes it an ideal reagent for a variety of chemical reactions. Additionally, the three fluorine atoms can act as electron donors, which makes Sodium 2,3,4-trifluorobenzoate useful as a catalyst in a variety of reactions.
Biochemical And Physiological Effects
Sodium 2,3,4-trifluorobenzoate has not been linked to any adverse biochemical or physiological effects. It is not known to be toxic or carcinogenic, and it has not been linked to any reproductive or developmental issues. Additionally, Sodium 2,3,4-trifluorobenzoate has not been linked to any adverse neurological effects.
Advantages And Limitations For Lab Experiments
Sodium 2,3,4-trifluorobenzoate has several advantages for laboratory experiments. It is a stable, non-toxic reagent that is readily soluble in water. Additionally, it has a low cost and can be synthesized in a laboratory setting with minimal equipment. However, Sodium 2,3,4-trifluorobenzoate has some limitations. It is not very soluble in organic solvents, and it has a low boiling point, which makes it difficult to use in some experiments.
Future Directions
There are several potential future directions for Sodium 2,3,4-trifluorobenzoate. It could be used as a reagent in the synthesis of novel molecules or as a catalyst in chemical reactions. Additionally, it could be used as a fluorescent marker in cell biology research or as a chromatographic stationary phase. Finally, it could be used in environmental analysis to detect trace levels of pollutants in water and air.
Scientific Research Applications
Sodium 2,3,4-trifluorobenzoate has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a chromatographic stationary phase. It has also been used in environmental analysis to detect trace levels of pollutants in water and air. In addition, Sodium 2,3,4-trifluorobenzoate has been used as a fluorescent marker in cell biology research and as a reagent in the synthesis of peptides and other organic compounds.
properties
IUPAC Name |
sodium;2,3,4-trifluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3O2.Na/c8-4-2-1-3(7(11)12)5(9)6(4)10;/h1-2H,(H,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIOVCZZRCWAHP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)[O-])F)F)F.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660130 | |
Record name | Sodium 2,3,4-trifluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2,3,4-trifluorobenzoate | |
CAS RN |
402955-41-3 | |
Record name | Benzoic acid, 2,3,4-trifluoro-, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0402955413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2,3,4-trifluoro-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium 2,3,4-trifluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2,3,4-trifluoro-, sodium salt (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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